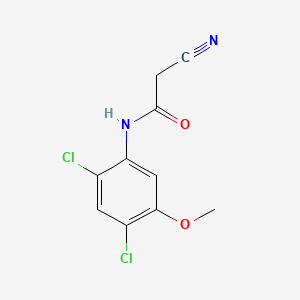

2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-16-9-5-8(6(11)4-7(9)12)14-10(15)2-3-13/h4-5H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWHAQJEZWBZGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)NC(=O)CC#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582702 | |

| Record name | 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846023-24-3 | |

| Record name | 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=846023-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0846023243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3SP4M83RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide CAS 846023-24-3

An In-depth Technical Guide to 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS 846023-24-3): A Key Intermediate in Bosutinib Synthesis

Introduction

This compound, identified by CAS Number 846023-24-3, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] While not an active pharmaceutical ingredient (API) itself, it serves as a critical advanced intermediate in the synthesis of Bosutinib, a potent dual inhibitor of Src and Abl tyrosine kinases.[2][3][4] Bosutinib is a second-generation kinase inhibitor approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML), particularly in cases of resistance or intolerance to prior therapies.[3][5] This guide provides a comprehensive technical overview of the compound's properties, synthesis, analytical validation, and its pivotal role in the construction of this important oncologic therapy.

Physicochemical and Structural Characterization

The molecular structure of this compound incorporates a dichlorinated methoxy-substituted aniline ring linked via an amide bond to a cyanoacetyl group. This specific arrangement of functional groups makes it an ideal precursor for subsequent cyclization and coupling reactions in a multi-step API synthesis. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 846023-24-3 | [6][7] |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | [2][8] |

| Molecular Weight | 259.09 g/mol | [2][8] |

| Appearance | White solid / Almost white crystalline powder | [1][3] |

| Melting Point | 180-181 °C | [1][8][9] |

| Boiling Point | 462.4 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.436 g/cm³ (Predicted) | [6] |

| IUPAC Name | This compound | [2][7] |

| Topological Polar Surface Area (TPSA) | 62.1 Ų | [7][10] |

| LogP | 2.85 (Predicted) |[10] |

Structural confirmation is typically achieved through standard analytical techniques. Spectroscopic data from literature includes:

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.00 (s, 1H, NH), 7.66 (s, 1H, ArH), 7.58 (s, 1H, ArH), 4.02 (s, 2H, CH₂), 3.84 (s, 3H, OCH₃).[1][8]

-

Mass Spectrometry (Electrospray Ionization): m/z 257.0, 259.0 ([M-H]⁻), corresponding to the isotopic pattern of a molecule containing two chlorine atoms.[1][8]

-

Elemental Analysis (C₁₀H₈Cl₂N₂O₂): Calculated: C, 46.36%; H, 3.11%; N, 10.81%. Found: C, 46.25%; H, 3.10%; N, 10.85%.[1][8]

Synthesis Methodology

The most commonly cited synthesis of this compound involves a direct amide coupling reaction. This approach is efficient and proceeds with high yield. An alternative route via acylation followed by chlorination has also been patented.[11]

Protocol: Amide Coupling Synthesis

This protocol is based on the reaction between 2,4-dichloro-5-methoxyaniline and cyanoacetic acid, facilitated by a carbodiimide coupling agent.[1][8] The use of 1,3-diisopropylcarbodiimide (DIC) is a strategic choice; it activates the carboxylic acid, making it susceptible to nucleophilic attack by the aniline, and the resulting diisopropylurea byproduct has limited solubility in many organic solvents, simplifying purification.

Step-by-Step Methodology:

-

Reactant Charging: To a suitable reaction vessel, charge 2,4-dichloro-5-methoxyaniline (1.0 eq) and cyanoacetic acid (approx. 1.03 eq).

-

Dissolution: Add tetrahydrofuran (THF) as the solvent and stir at 50 °C until all solids are completely dissolved.[1][8] THF is an excellent solvent for this reaction, as it is relatively inert and effectively dissolves the reactants while being easily removable post-reaction.

-

Coupling Agent Addition: Heat the solution to reflux. Slowly add 1,3-diisopropylcarbodiimide (approx. 1.03 eq) dropwise to the refluxing mixture. This controlled addition is crucial to manage the exothermic nature of the reaction and prevent side reactions.

-

Reaction: Maintain the reaction at reflux for 30 minutes, monitoring for completion by a suitable method (e.g., TLC or LC-MS).

-

Initial Isolation: Cool the reaction mixture to approximately 15 °C in an ice bath to precipitate the diisopropylurea byproduct and some of the product.[1][8]

-

Filtration: Collect the solid by filtration and wash with a small amount of cold THF.

-

Product Precipitation: Slowly pour the filtrate into water with stirring. This causes the desired product, which is poorly soluble in water, to precipitate. Continue stirring for 30 minutes to ensure complete precipitation.[1][8]

-

Final Purification: Collect the white solid product by filtration and wash with water. For higher purity, dissolve the solid in ethyl acetate, dry the solution over anhydrous sodium sulfate, and concentrate under vacuum to afford the final product.[1][8] A typical reported yield for this process is 88%.[1][8]

Role in Drug Development: The Synthesis of Bosutinib

This compound is not an arbitrary structure; it is specifically designed as a key building block for Bosutinib. The entire N-(2,4-dichloro-5-methoxyphenyl) moiety is incorporated into the final drug structure. The synthesis of Bosutinib involves the construction of a 3-cyano-4-chloro-quinoline core, which is then coupled with the aniline derivative.

While multiple synthetic routes to Bosutinib exist, a convergent approach involves the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloro-5-methoxyaniline (derived from our title compound or used directly) and a 4-chloroquinoline intermediate.[1][12] The cyanoacetamide group of the title compound can be a precursor to the quinoline ring system itself through cyclization reactions.

Mechanism of Action of Bosutinib

Bosutinib functions as a dual ATP-competitive inhibitor of the Bcr-Abl and Src family tyrosine kinases.[3][9]

-

Bcr-Abl Kinase: The Bcr-Abl fusion oncoprotein, a result of the Philadelphia chromosome translocation, exhibits constitutively active tyrosine kinase activity.[11] This aberrant activity drives the proliferation and anti-apoptotic signaling that characterize CML. Bcr-Abl activates multiple downstream pathways, including the RAS/MAPK pathway for proliferation and the PI3K/AKT/mTOR pathway for cell survival.[6][13] Bosutinib blocks the ATP-binding site of Bcr-Abl, inhibiting its autophosphorylation and preventing the activation of these oncogenic cascades.[9][11]

-

Src Family Kinases (SFKs): Bosutinib also potently inhibits SFKs (including Src, Lyn, and Hck).[9] SFKs are non-receptor tyrosine kinases that play crucial roles in regulating cell growth, adhesion, and motility.[14][15] Their inhibition by Bosutinib contributes to its broad anti-leukemic activity and may help overcome resistance mechanisms seen with other kinase inhibitors.[3][9]

Safety and Handling

This compound is classified as a research chemical and should be handled with appropriate precautions in a laboratory setting.[1] A Safety Data Sheet (SDS) should be consulted before use.[13] General GHS hazard statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled.[16] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a well-characterized chemical entity whose primary value lies in its role as a strategic intermediate for the pharmaceutical industry. Its synthesis is robust and high-yielding, and its structure is ideally suited for the construction of the 4-anilino-quinoline core of Bosutinib. For researchers and professionals in drug development, understanding the properties and synthesis of this intermediate is essential for appreciating the elegant and complex manufacturing pathway of a life-saving targeted cancer therapy.

References

- Google Patents. (2013). CN102952037A - A kind of synthetic method of this compound.

-

Apicule. (n.d.). This compound (CAS No: 846023-24-3) API Intermediate Manufacturers. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16099178, this compound. Retrieved January 5, 2026, from [Link]

-

Patsnap. (2024). What is the mechanism of Bosutinib Monohydrate?. Synapse. Retrieved January 5, 2026, from [Link]

-

Acmec Biochemical. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

Parsons, S. J., & Parsons, J. T. (2004). Src family kinases, key regulators of signal transduction. Oncogene, 23(48), 7906-7909. Retrieved January 5, 2026, from [Link]

-

Minicule. (n.d.). Bosutinib: Uses, Interactions, Mechanism of Action, and More. Retrieved January 5, 2026, from [Link]

-

Li, Y., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14601-14608. Retrieved January 5, 2026, from [Link]

-

The CML Society of Canada. (n.d.). Bosulif (Bosutinib). Retrieved January 5, 2026, from [Link]

- Google Patents. (2015). WO2015198249A1 - Process for preparation of bosutinib.

-

Steelman, L. S., et al. (2011). Molecular pathways: BCR-ABL. Clinical Cancer Research, 17(24), 7542-7551. Retrieved January 5, 2026, from [Link]

-

WIPO Patentscope. (2019). WO/2019/186429 A PROCESS FOR THE PREPARATION OF BOSUTINIB. Retrieved January 5, 2026, from [Link]

-

Apicule. (n.d.). This compound (CAS No: 846023-24-3) API Intermediate Manufacturers. Retrieved January 5, 2026, from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. apicule.com [apicule.com]

- 5. minicule.com [minicule.com]

- 6. researchgate.net [researchgate.net]

- 7. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]

- 10. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2015198249A1 - Process for preparation of bosutinib - Google Patents [patents.google.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Src family kinases, key regulators of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Src Family Kinases - Creative Biogene [creative-biogene.com]

- 16. Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: Beyond the Data—A Molecule's Story

In the intricate process of drug discovery, a molecule is more than a structure on a page; it is a complex entity with a unique story told through its physicochemical properties. These characteristics are the fundamental language that dictates how a compound will behave, from the flask to a formulation, and ultimately, within a biological system. This guide is designed to provide a comprehensive, in-depth understanding of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No: 846023-24-3), a key intermediate in the synthesis of the tyrosine kinase inhibitor, Bosutinib.[1][2] Our purpose is not merely to list data, but to weave a narrative of scientific integrity, explaining the causality behind experimental observations and grounding them in authoritative, field-proven insights. For the discerning scientist, understanding why a molecule behaves as it does is the cornerstone of innovation.

Molecular Identity and Structural Elucidation

Confirming the identity and structure of a compound is the non-negotiable first step in its characterization. This compound is a white solid with the molecular formula C₁₀H₈Cl₂N₂O₂.[3][4]

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Choice of Coupling Agent (DIC): 1,3-Diisopropylcarbodiimide (DIC) is used to activate the carboxylic acid of cyanoacetic acid, facilitating its reaction with the aniline. A key advantage of DIC is that the resulting urea byproduct is often poorly soluble in the reaction mixture, allowing for its partial removal by simple filtration. [5]* Solvent (THF): Tetrahydrofuran is an excellent choice as it is aprotic and can dissolve both the polar and non-polar reactants, creating a homogeneous reaction environment. [3][5]* Aqueous Precipitation: Pouring the filtrate into water is a critical purification step. [3]The desired product is hydrophobic and will precipitate out of the aqueous solution, while any remaining water-soluble impurities (like salts or excess cyanoacetic acid) will remain in the liquid phase.

Stability and Handling Considerations

A compound's utility is directly linked to its stability.

-

Hydrolytic Stability: The amide bond is the most likely point of hydrolytic cleavage, especially under harsh acidic or basic conditions. At neutral pH, it is expected to be relatively stable. Protocol Standard: A standard hydrolytic stability assay involves incubating the compound in buffers at pH 4, 7, and 9 at a controlled temperature (e.g., 50°C) and monitoring its degradation over time by HPLC.

-

Safety and Handling: According to aggregated GHS data, this compound may cause an allergic skin reaction. [6]Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory during handling. It should be stored at room temperature, protected from light to mitigate potential photodegradation. [4]

Conclusion: A Profile of a Modern Pharmaceutical Intermediate

This compound presents a physicochemical profile that is both enabling and challenging, a common feature of contemporary pharmaceutical building blocks. Its moderate lipophilicity and adherence to key oral bioavailability guidelines make it an attractive scaffold. However, its high melting point and the inherent reactivity of its amide bond are critical factors that must be managed during subsequent synthetic steps and formulation development. This guide has aimed to provide not just the "what" but the "why"—linking empirical data to molecular structure and experimental design. For the drug development professional, this holistic understanding is the key to unlocking the full potential of this valuable chemical entity.

References

-

This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- A kind of synthetic method of this compound. (2013). Google Patents.

-

This compound (CAS No: 846023-24-3) API Intermediate Manufacturers. (n.d.). Apicule. Retrieved January 5, 2026, from [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL) ACETAMIDE - Career Henan Chemical Co. [coreychem.com]

- 3. 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL) ACETAMIDE | 846023-24-3 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL) ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C10H8Cl2N2O2 | CID 16099178 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide: Principles and Practices

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This technical guide provides a comprehensive overview of the spectral data for 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, a compound of interest in pharmaceutical research. As a Senior Application Scientist, the aim is not merely to present data but to offer a deeper understanding of the methodologies and the scientific rationale behind the spectral interpretations. This document is structured to empower researchers to not only understand the spectral characteristics of this specific molecule but also to apply these principles to their own work. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—providing both the "what" and the "why" behind the data.

Compound Profile: this compound

This compound is a substituted acetamide derivative with potential applications in medicinal chemistry. A thorough understanding of its molecular structure is paramount for any further development.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₈Cl₂N₂O₂ | [1] |

| Molecular Weight | 259.09 g/mol | [1] |

| CAS Number | 846023-24-3 | [2] |

| IUPAC Name | This compound | [1] |

| Melting Point | 180-181 °C | [2] |

| Appearance | White solid | [2] |

digraph "2_Cyano_N_2_4_dichloro_5_methoxyphenyl_acetamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="CH3"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; N1 [label="N"]; H1 [label="H"]; C8 [label="C"]; O2 [label="O"]; C9 [label="CH2"]; C10 [label="C"]; N2 [label="N"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- C7; C2 -- Cl1; C4 -- Cl2; C6 -- N1; N1 -- H1; N1 -- C8; C8 -- O2 [style=double]; C8 -- C9; C9 -- C10; C10 -- N2 [style=triple];

Figure 2: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~165 | -C=O (Amide) |

| ~150 | Ar-C-O |

| ~135 | Ar-C-N |

| ~125-130 | Ar-C-Cl |

| ~115-120 | Ar-C-H |

| ~115 | -C≡N (Nitrile) |

| ~56 | -OCH₃ |

| ~25 | -CH₂- |

Note: These are estimated values and may differ from experimental results.

-

Carbonyl Carbon (~165 ppm): The amide carbonyl carbon is expected to resonate significantly downfield due to the strong deshielding effect of the double-bonded oxygen.

-

Aromatic Carbons (~115-150 ppm): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the oxygen of the methoxy group will be the most downfield, while those attached to chlorine atoms will also be downfield. The carbons bonded to hydrogen will be the most upfield within the aromatic region.

-

Nitrile Carbon (~115 ppm): The carbon of the cyano group typically appears in the 110-125 ppm range.

-

Aliphatic Carbons (~25 and ~56 ppm): The methylene carbon is expected around 25 ppm, and the methoxy carbon around 56 ppm, which are typical values for these functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 257.0, 259.0 | [M-H]⁻ |

Ionization Method: Electrospray Ionization (ESI), Negative Ion Mode [2]

The mass spectrum, obtained using electrospray ionization in negative ion mode, shows a prominent pair of peaks at m/z 257.0 and 259.0. [2]This pattern is characteristic of a molecule containing two chlorine atoms, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. The observed ions correspond to the deprotonated molecule, [M-H]⁻, confirming the molecular weight of the compound to be 258.09 g/mol (for the most abundant isotopes). The acidic nature of the amide proton facilitates its removal to form the [M-H]⁻ ion under ESI conditions.

Figure 3: Workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

While specific experimental IR data for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on its structure.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 | N-H | Stretching |

| ~2950-2850 | C-H (aliphatic) | Stretching |

| ~2250 | C≡N | Stretching |

| ~1680 | C=O (Amide I) | Stretching |

| ~1600, ~1480 | C=C (aromatic) | Stretching |

| ~1550 | N-H | Bending (Amide II) |

| ~1250 | C-O (aryl ether) | Stretching |

| ~800-600 | C-Cl | Stretching |

-

N-H Stretch: A prominent absorption band is expected around 3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the amide group.

-

C≡N Stretch: A sharp, medium-intensity band around 2250 cm⁻¹ is characteristic of the nitrile group.

-

C=O Stretch (Amide I): A strong absorption band around 1680 cm⁻¹ is expected for the carbonyl stretching vibration of the secondary amide.

-

N-H Bend (Amide II): A band of variable intensity around 1550 cm⁻¹ is characteristic of the N-H bending vibration coupled with C-N stretching.

-

Aromatic and Aliphatic C-H Stretches: Absorptions for aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C-O and C-Cl Stretches: The spectrum will also contain bands corresponding to the aryl ether C-O stretching and the C-Cl stretching vibrations in the fingerprint region.

Synthesis Protocol

The following is a representative synthesis protocol for this compound.

Reaction Scheme:

2,4-Dichloro-5-methoxyaniline + Cyanoacetic acid → this compound

Procedure:

-

To a solution of 2,4-dichloro-5-methoxyaniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add cyanoacetic acid (1.1 equivalents).

-

Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), to the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the urea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound. [2]

Conclusion

The combination of ¹H NMR, mass spectrometry, and infrared spectroscopy provides a powerful and comprehensive approach to the structural elucidation of this compound. While experimental ¹³C NMR and IR data were not available, the predictive analysis based on established spectroscopic principles offers valuable insights. This technical guide serves as a robust framework for the characterization of this and similar molecules, emphasizing the importance of a multi-technique approach and a thorough understanding of the underlying scientific principles for confident structural assignment in drug discovery and development.

References

Sources

An In-depth Technical Guide to the Synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds, notably the tyrosine kinase inhibitor Bosutinib.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the primary synthetic routes, including amide bond formation facilitated by carbodiimide and oxalyl chloride coupling agents, as well as an alternative pathway involving direct chlorination. A critical analysis of the advantages and disadvantages of each method, detailed experimental protocols, and strategies for purification are presented.

Introduction: Significance of this compound

This compound (Compound 3 ) is a crucial building block in the synthesis of complex pharmaceutical molecules. Its structure, featuring a reactive cyanoacetyl moiety and a substituted dichloromethoxyphenyl ring, makes it a versatile precursor for the construction of various heterocyclic systems. The most prominent application of this intermediate is in the manufacturing of Bosutinib, a targeted therapy for certain types of leukemia.[1] The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry.

This guide will explore the primary synthetic strategies for obtaining high-purity this compound, with a focus on practical, field-proven methodologies. We will examine the synthesis of the key precursors, 2,4-dichloro-5-methoxyaniline (1 ) and cyanoacetic acid (2 ), and then detail the coupling reactions to form the final product.

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule reveals two primary precursor molecules: 2,4-dichloro-5-methoxyaniline (1 ) and a cyanoacetic acid derivative (2 ).

Caption: General workflow for the synthesis of the target molecule via amide coupling.

Method A: Carbodiimide-Mediated Coupling

Carbodiimides, such as 1,3-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC), are widely used reagents for amide bond formation. [2]They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Mechanism of Carbodiimide Coupling:

-

The carboxylic acid group of cyanoacetic acid adds to one of the double bonds of the carbodiimide to form the O-acylisourea intermediate.

-

The amino group of 2,4-dichloro-5-methoxyaniline then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea.

-

This attack leads to the formation of a tetrahedral intermediate which collapses to form the desired amide and a urea byproduct (e.g., diisopropylurea if DIC is used).

Experimental Protocol (Carbodiimide Method):

-

In a suitable reaction vessel, dissolve 2,4-dichloro-5-methoxyaniline (1.0 eq) and cyanoacetic acid (1.05 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

To this solution, add 1,3-diisopropylcarbodiimide (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the precipitated diisopropylurea.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Potential Side Reactions:

-

N-acylurea formation: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct in carbodiimide couplings. [3][4]This side reaction is more prevalent in polar aprotic solvents.

-

Formation of cyanoacetic anhydride: Two molecules of cyanoacetic acid can react with the carbodiimide to form the corresponding anhydride, which can then react with the aniline.

Method B: Oxalyl Chloride-Mediated Coupling

An alternative and often more reactive approach is to convert the carboxylic acid to an acyl chloride using oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with the aniline.

Mechanism of Oxalyl Chloride Coupling:

-

Cyanoacetic acid reacts with oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), to form the cyanoacetyl chloride. The byproducts of this reaction, CO, CO₂, and HCl, are gaseous and easily removed.

-

The highly reactive cyanoacetyl chloride then undergoes nucleophilic acyl substitution with 2,4-dichloro-5-methoxyaniline to form the desired amide.

Experimental Protocol (Oxalyl Chloride Method):

-

In a flask equipped with a stir bar and under an inert atmosphere, suspend cyanoacetic acid (1.05 eq) in an anhydrous solvent like dichloromethane (DCM).

-

Add a catalytic amount of DMF.

-

Cool the mixture to 0 °C and add oxalyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until the evolution of gas ceases.

-

In a separate flask, dissolve 2,4-dichloro-5-methoxyaniline (1.0 eq) in anhydrous DCM.

-

Cool the aniline solution to 0 °C and add the freshly prepared cyanoacetyl chloride solution dropwise.

-

Stir the reaction at room temperature for 1-3 hours.

-

Upon completion, wash the reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization.

Potential Side Reactions:

-

Reaction with the cyano group: Although generally stable, under harsh conditions, the cyano group could potentially undergo side reactions.

-

Friedel-Crafts acylation: If the aniline is highly activated, there is a small possibility of Friedel-Crafts acylation on the aromatic ring, though this is unlikely under these conditions. [5]

Alternative Synthetic Pathway: Acylation Followed by Chlorination

An alternative strategy involves first forming the amide bond between a simpler aniline, 3-methoxyaniline, and an activated cyanoacetic acid derivative, followed by chlorination of the resulting acetamide. A patented method describes the reaction of m-methoxyaniline with ethyl cyanoacetate followed by chlorination. [6] Synthetic Route:

-

Acylation: m-Anisidine is reacted with ethyl cyanoacetate at elevated temperatures (120-200 °C) to form 2-cyano-N-(3-methoxyphenyl)acetamide. [6]2. Chlorination: The intermediate acetamide is then chlorinated using a suitable chlorinating agent, such as chlorine gas, in a solvent like chloroform or 1,2-dichloroethane at low temperatures (-20 to 20 °C) to yield the final product. [6] Advantages:

-

Avoids the separate synthesis and handling of the dichlorinated aniline.

-

May offer a more convergent and potentially cost-effective route for large-scale production.

Disadvantages:

-

The high-temperature acylation step may not be suitable for all substrates.

-

The direct use of chlorine gas requires specialized equipment and stringent safety precautions.

-

Control of regioselectivity during the chlorination step is crucial to avoid the formation of undesired isomers.

Purification and Characterization

Purification of this compound is typically achieved by recrystallization.

Recrystallization Solvent Systems:

-

Ethyl Acetate/Hexanes: A common and effective system for obtaining high-purity crystals.

-

Ethanol/Water: Can also be used, though care must be taken to avoid hydrolysis of the amide or cyano group.

Characterization Data:

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 180-182 °C |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ |

| Molecular Weight | 259.09 g/mol |

| ¹H NMR (DMSO-d₆) | δ 10.0 (s, 1H), 7.65 (s, 1H), 7.57 (s, 1H), 4.01 (s, 2H), 3.83 (s, 3H) |

| MS (ESI) | m/z 258 [M+H]⁺ |

Comparison of Synthetic Routes

| Feature | Carbodiimide Method | Oxalyl Chloride Method | Chlorination Method |

| Reagents | DIC/DCC, relatively mild | Oxalyl chloride, corrosive | Chlorine gas, hazardous |

| Byproducts | Urea derivatives (can be difficult to remove) | Gaseous (CO, CO₂, HCl), easy to remove | HCl |

| Reaction Conditions | Mild, room temperature | Mild, low to room temperature | High temperature acylation, low temperature chlorination |

| Scalability | Good, but cost of carbodiimide can be a factor | Excellent, cost-effective for large scale | Potentially very cost-effective, but requires specialized equipment for handling chlorine |

| Safety | Generally safe | Oxalyl chloride is toxic and corrosive | Chlorine gas is highly toxic and corrosive |

| Yield & Purity | Good to excellent, but N-acylurea can be a persistent impurity | Generally high yields and purity | Good yields reported, but regioselectivity can be a concern |

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through several synthetic pathways. The choice of method will largely depend on the scale of the synthesis, available resources, and safety considerations.

For laboratory-scale synthesis, both the carbodiimide and oxalyl chloride methods offer reliable and high-yielding routes. The oxalyl chloride method has the advantage of producing gaseous byproducts that are easily removed, simplifying the workup procedure.

For industrial-scale production, the oxalyl chloride method and the alternative chlorination pathway are likely to be more cost-effective. The chlorination route, in particular, offers a more convergent synthesis but requires careful control and specialized equipment to handle chlorine gas safely.

Future research in this area may focus on developing greener and more atom-economical catalytic methods for the amide bond formation, potentially avoiding the use of stoichiometric activating agents and hazardous reagents.

References

- Sheehan, J. C.; Hess, G. P. A New Method of Forming Peptide Bonds. J. Am. Chem. Soc.1955, 77 (4), 1067–1068.

- Inglis, J. K. H.

- CN102952037A, A kind of synthetic method of this compound, (2013).

- Nakajima, N.; Ikada, Y. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjug. Chem.1995, 6 (1), 123–130.

- Allen, C. F. H.; Spangler, F. W. The Friedel-Crafts Reaction with Oxalyl Chloride. J. Am. Chem. Soc.1940, 62 (10), 2844–2846.

- Izdebski, J.; Orłowska, A. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. Int. J. Pept. Protein Res.1994, 43 (2), 184-189.

- CN101362699A, A kind of method for synthesizing 2,4-dichloroaniline, (2009).

-

Synthesis of 2,4-dichloro-5-methoxyaniline - PrepChem.com. (n.d.). Retrieved January 5, 2026, from [Link]

-

Cyanoacetic acid - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Carbodiimide - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Oxalyl chloride - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

- Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009, 38, 606-631.

- El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev.2011, 111 (11), 6557–6602.

-

This compound (CAS No: 846023-24-3) API Intermediate Manufacturers - apicule. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide - Eureka. (n.d.). Retrieved January 5, 2026, from [Link]

- Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005, 61 (46), 10827-10852.

Sources

- 1. 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL) ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 6. CN102952037A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Executive Summary: 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2] This guide provides a comprehensive analysis of the essential starting materials and synthetic methodologies for this compound. We will dissect the predominant amide coupling pathway, explore alternative synthetic strategies, and offer detailed, field-proven protocols. The focus is on the causality behind experimental choices, ensuring a deep understanding of the chemical principles for researchers, scientists, and drug development professionals.

Introduction to the Target Molecule

This compound (CAS No: 846023-24-3) is a substituted acetamide derivative.[3] Its molecular structure is characterized by a cyanoacetamide group attached to a dichlorinated methoxyaniline ring. This specific arrangement of functional groups makes it an ideal precursor for constructing more complex molecules like Bosutinib.

Chemical Identity:

| Property | Value |

|---|---|

| IUPAC Name | This compound[3] |

| CAS Number | 846023-24-3[1] |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂[1][3] |

| Molecular Weight | 259.09 g/mol [1][3] |

| Appearance | White to off-white solid/powder[2][4][5] |

| Melting Point | 180-181 °C[4][6] |

Primary Synthetic Pathway: Carbodiimide-Mediated Amide Coupling

The most direct and widely documented synthesis of the title compound involves the formation of an amide bond between a substituted aniline and cyanoacetic acid. This reaction is a cornerstone of organic synthesis but requires specific activation of the carboxylic acid moiety.

Conceptual Overview

The direct reaction between an amine and a carboxylic acid to form an amide is thermodynamically challenging as it involves the elimination of water and the formation of a stable, unreactive ammonium carboxylate salt. To overcome this energy barrier, a coupling agent is employed. In this synthesis, a carbodiimide, such as 1,3-diisopropylcarbodiimide (DIC), is used to activate the cyanoacetic acid.

The mechanism proceeds via the activation of the carboxylic acid by DIC to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent. The nucleophilic amine (2,4-dichloro-5-methoxyaniline) then attacks the carbonyl carbon of the intermediate, forming the desired amide bond and releasing a urea byproduct (1,3-diisopropylurea).

Caption: Reaction scheme for the primary synthesis pathway.

Core Starting Materials & Reagents

A. 2,4-Dichloro-5-methoxyaniline This is the foundational aromatic amine that serves as the nucleophile in the reaction. Its purity is critical to avoid side reactions and ensure a high yield of the final product.

| Property | Value | Source |

| CAS Number | 98446-49-2 | [7] |

| Molecular Weight | 192.04 g/mol | [8] |

| Melting Point | 49.5-51.5 °C | [7] |

| Appearance | Light tan to off-white solid | [5][7] |

| Solubility | Soluble in organic solvents like ethanol, acetone; limited solubility in water. | [5] |

This aniline can be synthesized via the hydrolysis of N-(2,4-dichloro-5-methoxyphenyl)acetamide or through multi-step routes starting from less substituted precursors.[7][9]

B. Cyanoacetic Acid This dually functionalized molecule provides the cyanoacetyl group. It contains both a carboxylic acid for amide bond formation and a nitrile group that remains in the final product.

| Property | Value |

| CAS Number | 372-09-8 |

| Molecular Weight | 85.06 g/mol |

| Melting Point | 66-69 °C |

| Appearance | White to yellowish crystalline solid |

C. 1,3-Diisopropylcarbodiimide (DIC) DIC is the critical coupling agent. It is an effective dehydrating agent that facilitates the amide bond formation with high efficiency.

| Property | Value |

| CAS Number | 693-13-0 |

| Molecular Weight | 126.20 g/mol |

| Form | Liquid |

Detailed Experimental Protocol (Primary Pathway)

This protocol is synthesized from established literature procedures and represents a reliable method for laboratory-scale synthesis.[4][6]

Step-by-Step Methodology

-

Reactant Charging: In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, combine 2,4-dichloro-5-methoxyaniline (5.00 g, 26 mmol) and cyanoacetic acid (2.28 g, 26.8 mmol).

-

Dissolution: Add tetrahydrofuran (THF, approx. 50 mL) and stir the mixture at 50 °C until all solids are completely dissolved.

-

Initiation: Heat the resulting solution to reflux.

-

Coupling Agent Addition: Slowly add 1,3-diisopropylcarbodiimide (DIC) (4.2 mL, 26.8 mmol) dropwise to the refluxing solution. The controlled addition is crucial to manage the exothermic reaction and prevent side product formation.

-

Reaction: Maintain the reaction at reflux for 30 minutes. During this time, the byproduct 1,3-diisopropylurea may begin to precipitate as a white solid.

-

Cooling & Initial Isolation: After the reaction period, cool the mixture to approximately 15 °C using an ice-water bath. The precipitated urea byproduct is collected by filtration and washed with a small amount of cold THF.

-

Product Precipitation: Slowly pour the filtrate into a beaker of cold water (e.g., 500 mL) with vigorous stirring. The target product, being insoluble in water, will precipitate as a white solid.

-

Final Isolation & Purification: Collect the white solid by filtration and wash it thoroughly with water. For further purification, the solid can be dissolved in a large volume of ethyl acetate (e.g., 500 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

Quantitative Data Summary

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Eq. |

| 2,4-Dichloro-5-methoxyaniline | 192.04 | 5.00 g | 26.0 | 1.0 |

| Cyanoacetic Acid | 85.06 | 2.28 g | 26.8 | ~1.03 |

| 1,3-Diisopropylcarbodiimide | 126.20 | 4.2 mL | 26.8 | ~1.03 |

| Expected Yield | 259.09 | ~5.9 g | 22.8 | ~88% [4][6] |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the primary synthesis.

Alternative Synthetic Strategies

While the carbodiimide coupling is robust, alternative routes exist that may be advantageous depending on the availability of starting materials and scale of production.

Route A: Acylation with 2-Cyanoacetyl Chloride

This strategy employs a more reactive acylating agent, 2-cyanoacetyl chloride, which can be prepared from cyanoacetic acid using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[10][11]

-

Causality: The acyl chloride is highly electrophilic and reacts directly with the aniline without the need for a coupling agent. The reaction is typically faster but produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine).

-

Advantages: High reactivity, no coupling agent cost, and no urea byproduct to remove.

-

Disadvantages: Requires handling of a moisture-sensitive and corrosive acyl chloride and a chlorinating agent. The workup involves removing the hydrochloride salt of the base.

Caption: Synthesis via acylation with 2-cyanoacetyl chloride.

Route B: Post-Amidation Chlorination

A patented alternative builds the molecule in a different order, performing the chlorination as a final step.[12]

-

Amidation: m-Methoxyaniline is first reacted with ethyl cyanoacetate at high temperature (120-200 °C) to form the intermediate N-(3-methoxyphenyl)-2-cyanoacetamide.

-

Chlorination: This intermediate is then dissolved in a suitable solvent (e.g., 1,2-dichloroethane) and treated with chlorine gas at low temperature (-20 to 20 °C) to install the two chloro substituents, yielding the final product.

-

Causality: This route leverages cheaper, more readily available starting materials (m-methoxyaniline vs. its dichlorinated analog). The amide group is an ortho-, para-director, guiding the incoming chlorine atoms to the desired positions.

-

Advantages: Potentially lower cost of raw materials.

-

Disadvantages: Involves handling toxic chlorine gas. The chlorination step may suffer from poor regioselectivity, leading to the formation of undesired isomers and complicating purification. The high-temperature initial step can be energy-intensive.

Conclusion

The synthesis of this compound is most reliably achieved through the carbodiimide-mediated coupling of 2,4-dichloro-5-methoxyaniline and cyanoacetic acid. This method is high-yielding and avoids the harsh reagents associated with alternative pathways. The choice of a coupling agent like DIC is scientifically crucial as it efficiently activates the carboxylic acid for amidation under mild conditions. While routes starting from m-methoxyaniline or using 2-cyanoacetyl chloride are viable, they present challenges related to selectivity and reagent handling, respectively. For researchers and drug development professionals, a thorough understanding of these starting materials and the rationale behind the chosen synthetic route is paramount for successful and scalable production.

References

- CN102952037A - A kind of synthetic method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl)acetamide - Google Patents.

-

Synthesis of 2,4-dichloro-5-methoxyaniline - PrepChem.com. Available at: [Link]

-

Cyanoacetyl chloride - ChemBK. Available at: [Link]

- US1972219A - Aromatic cyano-acetyl compound and process of preparing it - Google Patents.

-

Activation of carboxyl group with cyanate: peptide bond formation from dicarboxylic acids - PubMed. Available at: [Link]

-

This compound (CAS No: 846023-24-3) API Intermediate Manufacturers - apicule. Available at: [Link]

-

2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL) ACETAMIDE - Career Henan Chemical Co. Available at: [Link]

-

This compound - PubChem. Available at: [Link]

-

Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide - Eureka. Available at: [Link]

-

2,4-Dichloro-5-methoxyaniline | C7H7Cl2NO | CID 1476636 - PubChem. Available at: [Link]

-

Catalytic Amidation - The University of Nottingham. Available at: [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL) ACETAMIDE - Career Henan Chemical Co. [coreychem.com]

- 3. This compound | C10H8Cl2N2O2 | CID 16099178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL) ACETAMIDE | 846023-24-3 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL) ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. 2,4-Dichloro-5-methoxyaniline | 98446-49-2 [chemicalbook.com]

- 8. 2,4-Dichloro-5-methoxyaniline | C7H7Cl2NO | CID 1476636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. 2-cyanoacetyl Chloride | 16130-58-8 | Benchchem [benchchem.com]

- 11. 2-cyanoacetyl Chloride (16130-58-8) for sale [vulcanchem.com]

- 12. CN102952037A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

Unraveling the Molecular Endgame: A Technical Guide to the Mechanism of Action of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of derivatives of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. While this core chemical entity serves as a crucial intermediate in pharmaceutical synthesis, its most prominent and clinically significant derivative is Bosutinib , a potent dual inhibitor of Src and Abl tyrosine kinases.[1][2][3] Consequently, this guide will focus on the well-elucidated mechanism of Bosutinib as the archetypal derivative, offering a comprehensive overview for researchers in oncology and drug development. We will dissect its molecular targets, the downstream signaling cascades it perturbs, and the validated experimental methodologies used to characterize its potent anti-neoplastic activity.

Introduction: From a Synthetic Intermediate to a Targeted Therapy

The compound this compound is a key building block in the synthesis of Bosutinib (marketed as Bosulif®).[1][2] Bosutinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[4] Its development was a direct response to the challenge of resistance to first-generation TKIs like imatinib.[5][6] The core value of Bosutinib lies in its dual inhibitory action against both the Bcr-Abl fusion protein, the hallmark of CML, and the Src family kinases (SFKs), which are implicated in both CML progression and resistance.[7] This dual-action provides a more comprehensive blockade of oncogenic signaling pathways.

The Primary Molecular Targets: A Dual Assault on Oncogenic Kinases

Bosutinib functions as an ATP-competitive inhibitor, binding to the kinase domain of its target proteins and preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins.[1] This action effectively shuts down the aberrant signaling that drives cancer cell proliferation and survival.

Bcr-Abl Kinase: The Driver of Chronic Myeloid Leukemia

The Bcr-Abl fusion protein, resulting from a reciprocal translocation between chromosomes 9 and 22, possesses constitutively active Abl kinase activity.[8] This aberrant kinase is the primary driver of CML, promoting uncontrolled cell division and inhibiting apoptosis. Bosutinib potently inhibits the kinase activity of wild-type Bcr-Abl and is also effective against a majority of imatinib-resistant Bcr-Abl mutants, with the notable exceptions of the T315I and V299L mutations.[2]

Src Family Kinases (SFKs): Key Players in Malignancy and Resistance

Bosutinib is also a potent inhibitor of several members of the Src family of non-receptor tyrosine kinases, including Src, Lyn, and Hck.[1][9] SFKs are involved in a multitude of cellular processes such as cell growth, differentiation, migration, and survival. In the context of CML, SFKs can be activated by Bcr-Abl and contribute to the malignant phenotype. Overexpression and activation of SFKs are also associated with resistance to imatinib. By inhibiting SFKs, Bosutinib not only directly targets oncogenic signaling but also addresses a key mechanism of resistance.

The following table summarizes the inhibitory activity of Bosutinib against its primary kinase targets.

| Kinase Target | IC50 (nM) | Significance in Malignancy |

| Abl | 1 | The kinase component of the Bcr-Abl oncoprotein, driving CML.[10] |

| Src | 1.2 | Involved in cell growth, migration, and survival; implicated in CML and solid tumors.[10] |

| Lyn | - | A member of the Src family, involved in Bcr-Abl signaling and cell survival.[9] |

| Hck | - | Another Src family member implicated in myeloid malignancies.[9] |

Note: IC50 values can vary depending on the specific assay conditions.

Downstream Signaling Pathways: Deactivating the Pro-Survival Network

The dual inhibition of Abl and Src kinases by Bosutinib leads to the suppression of multiple downstream signaling pathways that are critical for the survival and proliferation of cancer cells.[11]

Inhibition of Proliferation and Survival Pathways

By blocking Bcr-Abl and Src, Bosutinib effectively inhibits the phosphorylation and activation of key signaling nodes, including:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Bosutinib's inhibition of upstream kinases leads to the deactivation of this pathway.[11]

-

MAPK/ERK Pathway: This cascade is crucial for transmitting signals from the cell surface to the nucleus to regulate gene expression related to cell proliferation and differentiation. Bosutinib treatment results in the suppression of this pathway.[11]

-

JAK/STAT Pathway: This pathway is involved in cytokine signaling and plays a role in cell survival and proliferation. Bosutinib has been shown to inhibit STAT5 phosphorylation, a downstream target of Bcr-Abl.[11][12]

The interconnected nature of these pathways means that their simultaneous inhibition by Bosutinib results in a potent anti-leukemic effect.

Figure 1: Simplified signaling pathway showing the inhibitory action of Bosutinib.

Experimental Methodologies for Characterizing the Mechanism of Action

A robust understanding of a drug's mechanism of action relies on a suite of well-validated experimental techniques. The following protocols are fundamental to the investigation of kinase inhibitors like Bosutinib.

In Vitro Kinase Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is the primary method for determining the IC50 value of an inhibitor against its target.

Protocol:

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., Abl, Src).

-

Kinase-specific peptide substrate.

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Test compound (Bosutinib) at various concentrations.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

96-well or 384-well plates.

-

Plate reader capable of luminescence detection.

-

-

Procedure:

-

Prepare serial dilutions of Bosutinib in the appropriate solvent (e.g., DMSO).

-

In a multi-well plate, add the kinase, peptide substrate, and Bosutinib (or vehicle control) in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a reagent that quantifies the amount of ADP produced, which is inversely proportional to the kinase inhibition.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percentage of inhibition for each concentration of Bosutinib relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2][9]

-

Cellular Proliferation Assay (MTT/WST-1 Assay)

Rationale: This assay assesses the effect of a compound on the viability and metabolic activity of cancer cells, providing an indication of its cytostatic or cytotoxic effects.

Protocol:

-

Reagents and Materials:

-

Cancer cell line (e.g., K562 for CML).

-

Complete cell culture medium.

-

Bosutinib at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent.

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Multi-well spectrophotometer.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

-

Treat the cells with serial dilutions of Bosutinib or vehicle control and incubate for a specified period (e.g., 48-72 hours).

-

Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[4]

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a multi-well spectrophotometer.[13]

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

-

Western Blot Analysis of Protein Phosphorylation

Rationale: This technique is used to detect and quantify the phosphorylation status of specific proteins within a signaling pathway, providing direct evidence of kinase inhibition within a cellular context.

Protocol:

-

Reagents and Materials:

-

Cancer cell line.

-

Bosutinib.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (specific for phosphorylated and total forms of the target protein, e.g., p-Src, Src, p-CrkL, CrkL).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Treat cells with Bosutinib at various concentrations and for different time points.

-

Lyse the cells in ice-cold lysis buffer to extract total protein.

-

Quantify the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[14]

-

Block the membrane to prevent non-specific antibody binding.[14]

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a loading control protein (e.g., GAPDH or β-actin).

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Figure 2: General experimental workflow for characterizing the mechanism of action of a kinase inhibitor.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, thereby quantifying the pro-apoptotic effects of a compound.

Protocol:

-

Reagents and Materials:

-

Treated and control cells.

-

Annexin V-FITC (or another fluorochrome).

-

Propidium Iodide (PI).

-

Annexin V binding buffer.

-

Flow cytometer.

-

-

Procedure:

-

Harvest cells after treatment with Bosutinib.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Conclusion

The derivatives of this compound, exemplified by Bosutinib, represent a significant advancement in targeted cancer therapy. The dual inhibition of Bcr-Abl and Src family kinases provides a powerful and multifaceted approach to overcoming the challenges of oncogenic signaling and therapeutic resistance in malignancies such as CML. A thorough understanding of its mechanism of action, elucidated through the rigorous application of the experimental methodologies detailed in this guide, is paramount for the continued development of novel and more effective kinase inhibitors. The protocols and conceptual frameworks presented herein serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

- Gambacorti-Passerini, C., et al. (2011). Bosutinib (SKI-606), a dual Src/Abl inhibitor, for the treatment of chronic myeloid leukemia. Journal of the National Comprehensive Cancer Network, 9(10), 1162-1169.

-

Bosutinib. In: Wikipedia. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Definition of bosutinib. NCI Drug Dictionary. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Bosutinib – Knowledge and References. Retrieved from [Link]

-

PharmaCompass. (n.d.). Bosutinib. Retrieved from [Link]

-

Minicule. (n.d.). Bosutinib: Uses, Interactions, Mechanism of Action, and More. Retrieved from [Link]

- Cortes, J. E., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia.

-

Patsnap. (2024, July 17). What is the mechanism of Bosutinib Monohydrate? Patsnap Synapse. Retrieved from [Link]

- Remsing Rix, L. L., et al. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 22(12), 2175-2184.

- Li, Z., et al. (2015). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget, 6(32), 33499-33512.

- Martinelli, G., et al. (2008). New drugs to overcome meccanisms of resistance in Ph+ leukemia: bosutinib.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bosutinib. Retrieved from [Link]

- van der Veer, A., et al. (2024).

- Steelman, L. S., et al. (2011). Src family kinase inhibitor bosutinib enhances retinoic acid-induced differentiation of HL-60 leukemia cells. Leukemia Research, 35(10), 1368-1374.

-

Martinelli, G., et al. (2008). View of New drugs to overcome meccanisms of resistance in Ph+ leukemia: bosutinib. Hematology Meeting Reports. Retrieved from [Link]

- Keller-Vespignani, G., et al. (2015). Bosutinib for Chronic Myeloid Leukemia. Journal of Clinical Medicine, 4(8), 1660-1678.

- Soverini, S., et al. (2022). Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia. Cancers, 14(15), 3634.

Sources

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. courses.edx.org [courses.edx.org]

- 3. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. azurebiosystems.com [azurebiosystems.com]

- 6. immunostep.com [immunostep.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]

- 10. scispace.com [scispace.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. atcc.org [atcc.org]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

An In-depth Technical Guide to 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecule inhibitors remain a cornerstone of targeted therapy. Within this intricate process, the selection and preparation of key chemical intermediates are of paramount importance, dictating the efficiency, purity, and ultimately the success of a drug development campaign. This guide provides an in-depth technical overview of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No: 846023-24-3), a research chemical of significant interest due to its pivotal role as a precursor in the synthesis of the dual Src/Abl tyrosine kinase inhibitor, Bosutinib.[1][2]

This document will delve into the chemical and physical properties of this compound, provide a detailed, field-proven synthesis protocol, and explore the rationale behind its molecular architecture in the context of kinase inhibitor development. Furthermore, we will touch upon the broader biological potential of the cyanoacetamide chemical class, offering insights for researchers exploring novel therapeutic applications.

Physicochemical and Structural Characteristics

A thorough understanding of a research chemical begins with its fundamental properties. This compound is a white solid with a melting point of 180-181°C.[3][4] Its structural and chemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | [5] |

| Molecular Weight | 259.09 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 846023-24-3 | [1] |

| Canonical SMILES | COC1=C(C=C(C(=C1)NC(=O)CC#N)Cl)Cl | [5] |

| InChIKey | RPWHAQJEZWBZGX-UHFFFAOYSA-N | [5] |

| Appearance | White powder/solid | [2][3] |

| Melting Point | 180-181 °C | [3][4] |

The molecule possesses a unique combination of functional groups that are critical for its role in subsequent chemical transformations. The cyanoacetamide moiety provides a reactive handle for cyclization reactions, a common strategy in the synthesis of heterocyclic scaffolds prevalent in many drug molecules. The dichlorinated methoxyphenyl ring is a key feature that is ultimately incorporated into the final drug structure, contributing to the binding affinity and selectivity of the kinase inhibitor.

Synthesis Protocol: A Step-by-Step Guide with Mechanistic Insights

The synthesis of this compound is a well-established procedure involving the amidation of 2,4-dichloro-5-methoxyaniline with cyanoacetic acid.[3][4] The following protocol is a reliable method for producing high-purity material in a laboratory setting.

Experimental Protocol

Materials:

-

2,4-dichloro-5-methoxyaniline

-

Cyanoacetic acid

-

1,3-Diisopropylcarbodiimide (DIC)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water (deionized)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dichloro-5-methoxyaniline (1 equivalent) and cyanoacetic acid (1.03 equivalents).

-

Dissolution: Add a minimal amount of anhydrous tetrahydrofuran (THF) to the flask and warm the mixture to 50°C with stirring until all solids are completely dissolved.

-

Amide Coupling: Heat the solution to reflux. Slowly add 1,3-diisopropylcarbodiimide (DIC) (1.03 equivalents) dropwise to the refluxing solution. The use of DIC as a coupling agent is a common and effective method for forming amide bonds, as it activates the carboxylic acid for nucleophilic attack by the amine. The by-product, diisopropylurea, is often insoluble in the reaction solvent, facilitating its removal.

-

Reaction Monitoring and Work-up: Continue refluxing for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to approximately 15°C in an ice bath to precipitate the diisopropylurea by-product.

-

First Filtration: Collect the solid product by filtration and wash it with a small amount of cold THF.

-

Precipitation and Second Filtration: Slowly pour the filtrate into a beaker of stirred water. This will cause the desired product to precipitate out as a white solid. Collect the solid by filtration and wash thoroughly with water.

-

Purification and Drying: Dissolve the crude product in ethyl acetate and dry the organic solution over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to yield the final product, this compound, as a white solid.[3][4]

Characterization Data:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.00 (s, 1H), 7.66 (s, 1H), 7.58 (s, 1H), 4.02 (s, 2H), 3.84 (s, 3H).[3][4]

-

Mass Spectrometry (Electrospray Ionization, Negative Mode): m/z 257.0, 259.0 ([M-H]⁻).[3][4]

-

Elemental Analysis (C₁₀H₈Cl₂N₂O₂): Calculated: C, 46.36%; H, 3.11%; N, 10.81%. Found: C, 46.25%; H, 3.10%; N, 10.85%.[3][4]

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Role in Kinase Inhibitor Synthesis: The Gateway to Bosutinib

The primary significance of this compound in the research and drug development landscape is its function as a key building block for the synthesis of Bosutinib.[1][2] Bosutinib is a potent, orally active dual inhibitor of the Src and Abl tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML).

The synthesis of the 4-anilinoquinoline-3-carbonitrile core of Bosutinib and related kinase inhibitors often involves a cyclization reaction where the cyanoacetamide moiety of a precursor like the title compound plays a crucial role. The dichlorinated methoxyphenyl group of this compound is a critical pharmacophore that ultimately occupies a key binding pocket in the target kinases. The rationale for this specific substitution pattern lies in its ability to form favorable interactions within the ATP-binding site of the kinase, contributing to the inhibitor's potency and selectivity. The chlorine atoms can form halogen bonds and occupy hydrophobic pockets, while the methoxy group can act as a hydrogen bond acceptor.

Caption: A simplified schematic of the role of the title compound in the synthesis of Bosutinib.

The Broader Context: Biological Potential of Cyanoacetamide Derivatives

While this compound is primarily valued as a synthetic intermediate, the broader class of cyanoacetamide derivatives has been investigated for a range of biological activities. This provides a valuable context for understanding the potential toxicological profile and possible off-target effects of the title compound and its impurities.